Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
CAS No.:
Cat. No.: VC15922130
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O3/c17-10-13-9-16(8-4-7-15-13)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,15,17H,4,7-11H2 |
| Standard InChI Key | SOEXIORJTTVCPB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Introduction
Chemical Structure and Conformational Analysis
Molecular Architecture
The compound’s IUPAC name, benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate, reflects its core structure: a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a hydroxymethyl (-CH₂OH) group at position 3 and a benzyloxycarbonyl group (-COOCH₂C₆H₅) at position 1 . The SMILES notation C1CNC(CN(C1)C(=O)OCC2=CC=CC=C2)CO illustrates the connectivity, highlighting the benzyl ester and hydroxymethyl moieties .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ | |
| Molecular Weight | 264.32 g/mol | |
| CAS Number | 1332598-67-0 | |
| IUPAC Name | Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
Conformational Dynamics
The 1,4-diazepane ring exhibits two primary conformers: the M-conformer (mirror) and P-conformer (pseudo-chair), influenced by substituent stereochemistry and ring puckering . Computational studies on related 1,4-benzodiazepin-2,5-diones reveal that substituents at position 3 (e.g., hydroxymethyl) favor the M-conformation, where the substituent adopts a pseudoequatorial orientation to minimize steric strain . Density functional theory (DFT) calculations predict an energy barrier of ~12–17.5 kcal/mol for M-to-P interconversion, depending on N-1 substituents . For benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate, the hydroxymethyl group likely stabilizes the M-conformer, potentially enhancing interactions with biological targets like GABA receptors .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of this compound typically follows a three-step sequence:
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Core Ring Formation: Construction of the 1,4-diazepane scaffold via reductive amination or lactam cyclization.
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Functionalization: Introduction of the hydroxymethyl group at position 3.
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Protection: Installation of the benzyloxycarbonyl (Cbz) group at position 1 to prevent unwanted side reactions .
Step 1: Diazepane Core Assembly
A common precursor, tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate, undergoes reductive alkylation with aminoethyl chlorides to form the diazepane backbone . Microwave-assisted synthesis (90 s at 120°C) enhances regioselectivity, favoring N-4 alkylation over N-1 due to dipole moment differences during deprotonation .
Step 3: Cbz Protection
Benzyl chloroformate reacts with the secondary amine at position 1 under basic conditions (K₂CO₃/DMF) to install the Cbz group, achieving yields >75% .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Microwave, K₂CO₃, DMF, 120°C, 90 s | 68% | |
| 2 | NaOH (aq), EtOH, reflux, 4 h | 82% | |
| 3 | Benzyl chloroformate, K₂CO₃, DMF, rt | 76% |
Challenges and Solutions
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Regioselectivity: Microwave irradiation mitigates competing N-1 alkylation by accelerating N-4 deprotonation .
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Steric Hindrance: Bulky N-1 substituents (e.g., benzyloxycarbonyl) slow ring inversion, simplifying conformational analysis .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but analogous diazepanes exhibit:
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LogP: ~1.2 (predicted via XLogP3), indicating moderate lipophilicity .
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Stability: Susceptible to hydrolysis at extreme pH due to the ester and secondary amine groups .
Spectroscopic Data
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IR (KBr): Peaks at 3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O, ester), and 1250 cm⁻¹ (C-O-C) .
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.85–3.65 (m, 2H, NCH₂), 3.45 (t, 1H, OH), 2.90–2.60 (m, 4H, NCH₂) .
Future Directions
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